molecular formula C27H23N3O2S2 B2383455 5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 330558-04-8

5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2383455
CAS No.: 330558-04-8
M. Wt: 485.62
InChI Key: GSPBIMMFRINBLS-UHFFFAOYSA-N
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Description

5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a novel, structurally complex 1,4-dihydropyridine (1,4-DHP) derivative designed for advanced pharmacological research. This compound is of significant interest for investigating calcium channel modulation, as the 1,4-DHP core is a well-established pharmacophore for targeting L-type calcium channels (CaV1.2) [Link: https://www.ncbi.nlm.nih.gov/books/NBK549982/]. The specific substitutions on the core structure—including the cyano group, the 2-methylphenyl carboxamide, the phenacylthioether at the 6-position, and the thiophen-2-yl moiety at the 4-position—are engineered to fine-tune the molecule's selectivity, potency, and physicochemical properties. Researchers can utilize this compound as a chemical probe to study voltage-gated calcium channels in various excitable tissues, including cardiac and smooth muscle, and neuronal cells. Its potential applications extend to basic research in cardiovascular physiology, neuropharmacology, and the pathophysiology of channelopathies. The unique sulfanylphenacyl side chain may also confer novel interactions or modulate the compound's redox state, offering a distinct profile compared to classical 1,4-DHPs like nifedipine. This product is offered as a high-purity solid for in vitro research applications and is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-cyano-2-methyl-N-(2-methylphenyl)-6-phenacylsulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S2/c1-17-9-6-7-12-21(17)30-26(32)24-18(2)29-27(20(15-28)25(24)23-13-8-14-33-23)34-16-22(31)19-10-4-3-5-11-19/h3-14,25,29H,16H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPBIMMFRINBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide belongs to the dihydropyridine family, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20N2O2S\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for protecting cells from oxidative stress. This is crucial for preventing various diseases, including cancer and neurodegenerative disorders.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory responses.
  • Modulation of Cell Signaling Pathways : By affecting various signaling pathways, such as those involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), the compound can alter cell survival and apoptosis rates.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Studies : A study conducted on various derivatives of dihydropyridines showed that modifications to the structure could enhance antioxidant activity. The specific compound was found to have comparable activity to standard antioxidants like ascorbic acid .
  • Anticancer Screening : In a screening assay involving multicellular spheroids, the compound displayed promising anticancer properties. It was effective in reducing tumor growth in vitro and showed potential for further development as a therapeutic agent against specific cancer types .
  • Cytotoxicity Assays : Cytotoxicity tests indicated that the compound has a selective action against cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies .

Data Table: Biological Activity Overview

Activity TypeObservationsReference
AntioxidantComparable to ascorbic acid
AnticancerInduced apoptosis in cancer cells
Enzyme InhibitionPotential COX inhibitor
CytotoxicitySelective against cancer cells

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Substituent Variations Key Properties/Findings Reference
Target Compound N-(2-Methylphenyl), 4-(Thiophen-2-Yl) Hypothesized high metabolic stability due to methylphenyl and thiophene groups.
5-Cyano-N-(2-Methoxyphenyl)-...-4-(Thiophen-2-Yl)... () N-(2-Methoxyphenyl) instead of N-(2-Methylphenyl) Methoxy group may enhance solubility but reduce membrane permeability.
AZ257: 6-{[2-(4-Bromophenyl)-2-Oxoethyl]Sulfanyl}-4-(2-Furyl)... () 4-(2-Furyl) instead of 4-(Thiophen-2-Yl); 4-Bromophenyl in sulfanyl side chain Bromine increases molecular weight and halogen bonding potential.
4-(2-Chlorophenyl) Analog () 4-(2-Chlorophenyl) instead of 4-(Thiophen-2-Yl) Chlorine enhances electronegativity, potentially altering receptor selectivity.
13a: 2-Cyano-2-[2-(4-Methylphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide () Hydrazinylidene and sulfamoyl groups; lacks dihydropyridine core Sulfamoyl group improves water solubility but may reduce CNS penetration.

Electronic and Steric Effects

  • N-Aryl Substitution : Replacement of 2-methylphenyl (target) with 2-methoxyphenyl () introduces electron-donating methoxy groups, which may alter π-stacking interactions but increase susceptibility to oxidative metabolism.
  • Heterocyclic Moieties: Thiophene (target) vs.

Pharmacological Implications

  • Sulfanyl Side Chain : The phenacyl group in the target compound (2-oxo-2-phenylethyl) contrasts with AZ257’s 4-bromophenyl variant (). Bromine’s bulkiness and electronegativity may improve target affinity but increase toxicity risks.
  • 4-Substituent : The thiophen-2-yl group (target) vs. 2-chlorophenyl (): Chlorine’s inductive effects could enhance electrostatic interactions but reduce metabolic stability compared to thiophene’s aromatic system.

Q & A

Q. What are the critical steps in synthesizing this compound with high yield and purity?

The synthesis involves multi-step routes, including thioether bond formation, cyclization, and functional group modifications. Key optimizations include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
  • Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance dihydropyridine ring formation .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

A combination of spectroscopic methods is required:

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophen-2-yl at C4) and dihydropyridine ring conformation .
  • IR Spectroscopy : Confirming functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ calculated for C₂₈H₂₃N₃O₂S₂: 518.1264) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
  • HPLC monitoring : Track decomposition products (e.g., oxidation of the dihydropyridine ring to pyridine) .

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